Methacholine bromide

Description

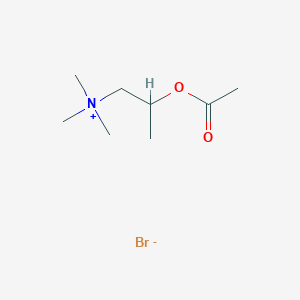

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVPLEUBMWUYIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883364 | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-31-3 | |

| Record name | Methacholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacholine bromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacholine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Methacholine Bromide in Airway Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447) bromide, a synthetic choline (B1196258) ester, is a parasympathomimetic bronchoconstrictor agent widely utilized as a diagnostic tool for airway hyperresponsiveness, a key feature of asthma.[1][2] Its mechanism of action centers on the stimulation of muscarinic acetylcholine (B1216132) receptors on airway smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle contraction and airway narrowing.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying methacholine-induced bronchoconstriction, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Signaling Pathway: M3 Receptor-Mediated Contraction

The primary response to methacholine in airway smooth muscle is mediated by the activation of M3 muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[5][6][7] While airway smooth muscle also expresses M2 muscarinic receptors, it is the M3 subtype that is directly responsible for contraction.[5][6] The signaling cascade is initiated by the binding of methacholine to the M3 receptor, which is coupled to the heterotrimeric G protein Gq.[8][9][10]

Activation of Gq leads to the stimulation of phospholipase C (PLC).[11][12][13] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][14][15]

Role of Inositol 1,4,5-Trisphosphate (IP3) and Calcium Mobilization:

IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[11][12][14] This binding triggers the opening of IP3R channels, resulting in a rapid and transient release of stored calcium (Ca2+) into the cytoplasm.[16][17] This initial spike in intracellular calcium is a critical event in initiating muscle contraction.[16][18]

The elevated cytosolic Ca2+ binds to calmodulin (CaM), forming a Ca2+-CaM complex.[11][16] This complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin II (MLC20).[11][12][14] The phosphorylation of MLC20 enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction.[11][16]

Following the initial transient, sustained contraction is maintained by Ca2+ oscillations, which are dependent on both continued IP3 production and the influx of extracellular Ca2+.[18][19]

Role of Diacylglycerol (DAG) and Protein Kinase C (PKC):

Diacylglycerol (DAG) remains in the plasma membrane and activates protein kinase C (PKC).[12][14] Activated PKC contributes to the contractile response through multiple mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP).[12] MLCP is the enzyme responsible for dephosphorylating MLC20, leading to muscle relaxation.[12][16] By inhibiting MLCP, PKC activation sensitizes the contractile apparatus to Ca2+, meaning that contraction can be maintained at lower intracellular Ca2+ concentrations.[12]

Secondary Signaling Pathways and Modulatory Roles

M2 Muscarinic Receptors:

While M3 receptors directly mediate contraction, M2 receptors, which are also present on airway smooth muscle, play a modulatory role.[5][6][20] M2 receptors are coupled to the inhibitory G protein, Gi.[5][6] Activation of M2 receptors by methacholine leads to the inhibition of adenylyl cyclase, thereby decreasing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Since cAMP promotes smooth muscle relaxation (primarily through the activation of protein kinase A), the M2 receptor-mediated reduction in cAMP counteracts relaxation and can potentiate the contractile response initiated by M3 receptor activation.[5][6] There is also evidence suggesting that M2 receptors on presynaptic cholinergic nerves act as autoreceptors, inhibiting further acetylcholine release.[20]

RhoA/Rho-Kinase Pathway:

In addition to the PLC pathway, Gq activation can also stimulate the RhoA/Rho-kinase signaling cascade.[11][14] RhoA, a small GTPase, activates Rho-kinase, which further contributes to the inhibition of MLCP.[11][14] This provides another mechanism for Ca2+ sensitization and sustained contraction.

Quantitative Data on Methacholine Action

The following tables summarize key quantitative parameters related to the action of methacholine on airway smooth muscle.

| Parameter | Species | Preparation | Value | Reference(s) |

| pD2 | Human | Bronchiolar strips | 6.18 | [21] |

| EC50 (for contraction) | Human | Tracheal smooth muscle | Derived from log dose-response curves | [22] |

| pD2 (for contraction) | Human | Tracheal smooth muscle | 6.75 ± 0.02 | [23] |

| PC20 (Provocative Concentration causing a 20% fall in FEV1) | Human | In vivo (Methacholine Challenge Test) | ≤ 8 mg/mL indicates hyperresponsiveness | [24] |

| PD20 (Provocative Dose causing a 20% fall in FEV1) | Human | In vivo (Methacholine Challenge Test) | ≤ 200 µg indicates hyperresponsiveness | [24] |

pD2 is the negative logarithm of the EC50 (molar concentration of an agonist that produces 50% of the maximal possible response). EC50 is the concentration of a drug that gives half-maximal response. PC20 and PD20 are clinical measures of airway hyperresponsiveness.

Experimental Protocols

In Vitro Airway Smooth Muscle Contraction Assay

This protocol is a standard method to assess the direct contractile effect of methacholine on airway smooth muscle tissue.

1. Tissue Preparation:

-

Human or animal (e.g., guinea pig, mouse) airways (trachea or bronchi) are obtained following approved ethical guidelines.[21][22]

-

The airways are dissected in a physiological salt solution (e.g., Krebs-Henseleit buffer) to isolate smooth muscle strips or rings.[21]

2. Organ Bath Setup:

-

The muscle preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH.

-

One end of the muscle preparation is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.

3. Equilibration and Viability Check:

-

The tissues are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

The viability of the muscle is confirmed by stimulating it with a high concentration of potassium chloride (KCl) or a supramaximal concentration of a contractile agonist.

4. Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, methacholine is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.[22]

-

The increase in tension is recorded for each concentration.

5. Data Analysis:

-

The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl or the highest concentration of methacholine.

-

A concentration-response curve is plotted, and parameters such as EC50 and maximal response (Emax) are calculated.[22]

Methacholine Challenge Test (In Vivo)

This clinical test is used to assess airway hyperresponsiveness in patients.[24][25]

1. Patient Preparation:

-

Patients are instructed to withhold specific medications (e.g., bronchodilators, antihistamines) for a defined period before the test.[26]

-

Baseline spirometry is performed to measure forced expiratory volume in one second (FEV1). The patient must have a baseline FEV1 within the normal range.[24]

2. Methacholine Administration:

-

Increasing concentrations of aerosolized methacholine are administered to the patient via a nebulizer.[24][27]

-

The administration can follow a standardized protocol, such as the two-minute tidal breathing method or the five-breath dosimeter method.[25]

3. Spirometry Monitoring:

-

Spirometry is performed after each dose of methacholine to measure the change in FEV1 from baseline.[24][26]

4. Test Endpoint:

-

The test is terminated when the FEV1 has fallen by 20% or more from the baseline value, or when the maximum concentration of methacholine has been administered without a significant change in FEV1.[24][26]

5. Data Interpretation:

-

The result is reported as the provocative concentration (PC20) or provocative dose (PD20) of methacholine that causes a 20% fall in FEV1.[24] A lower PC20 or PD20 value indicates greater airway hyperresponsiveness.

Visualizing the Mechanism: Signaling Pathways and Workflows

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. atsjournals.org [atsjournals.org]

- 7. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. atsjournals.org [atsjournals.org]

- 13. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 16. Frontiers | Airway smooth muscle function in asthma [frontiersin.org]

- 17. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. The Frequency of Calcium Oscillations Induced by 5-HT, ACH, and KCl Determine the Contraction of Smooth Muscle Cells of Intrapulmonary Bronchioles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. thoracic.org [thoracic.org]

- 26. Methacholine Challenge Test [aaaai.org]

- 27. publications.ersnet.org [publications.ersnet.org]

The Pharmacology of Methacholine: A Cholinergic Agonist In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447), a synthetic choline (B1196258) ester, is a non-selective muscarinic receptor agonist that plays a pivotal role in the diagnosis of bronchial hyperreactivity, a key feature of asthma.[1][2] By mimicking the action of endogenous acetylcholine (B1216132), methacholine elicits a range of physiological responses mediated by the parasympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacology of methacholine, with a focus on its mechanism of action, receptor selectivity, structure-activity relationships, and the experimental protocols used for its characterization.

Mechanism of Action

Methacholine exerts its effects by directly stimulating muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) found throughout the body.[3] There are five subtypes of muscarinic receptors, designated M1 through M5, which are coupled to different intracellular signaling pathways.[4][5] Methacholine is a non-specific agonist, meaning it can activate all five subtypes.

The clinically relevant effects of methacholine in the context of bronchial challenge testing are primarily mediated by the M3 and M2 receptors located in the airways.

-

M3 Receptor Activation: The M3 receptors are predominantly found on airway smooth muscle cells and are coupled to Gq proteins. Activation of M3 receptors by methacholine initiates a signaling cascade that leads to bronchoconstriction.

-

M2 Receptor Activation: M2 receptors are located on presynaptic nerve terminals and inhibit the release of acetylcholine, creating a negative feedback loop. They are coupled to Gi proteins, which inhibit adenylyl cyclase.

Signaling Pathways

The binding of methacholine to muscarinic receptors triggers distinct intracellular signaling cascades depending on the receptor subtype.

Gq-Protein Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by methacholine leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of smooth muscle cells, such as those in the bronchi.

References

- 1. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Methacholine Challenge Test: History, Development, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methacholine (B1211447) challenge test (MCT) is a cornerstone in the assessment of airway hyperresponsiveness (AHR), a cardinal feature of asthma.[1][2] This guide provides an in-depth technical overview of the history, development, and standardized protocols of the MCT. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this critical diagnostic and research tool. Methacholine, a synthetic analog of acetylcholine (B1216132), acts as a direct stimulus to induce bronchoconstriction, allowing for the quantification of airway responsiveness.[3][4]

A Historical Perspective: From Parenteral Administration to Standardized Inhalation

The journey of the methacholine challenge test from a research concept to a standardized clinical tool has been marked by significant advancements in both methodology and technology.

Early Investigations with Cholinergic Agents

The exploration of cholinergic agents to provoke bronchoconstriction dates back to the early 20th century. Initial studies in the 1920s and 1930s involved the parenteral (subcutaneous or intravenous) administration of substances like pilocarpine (B147212) and histamine (B1213489) to observe their effects on the airways.[5] While these early experiments demonstrated the potential to induce airway narrowing in susceptible individuals, the systemic side effects were a significant drawback.[5] In 1941, Dautrebande and Philippot conducted the first inhalation challenge using carbachol, marking a pivotal shift towards localized airway administration.[5]

The Dawn of the Inhalation Challenge: The Tiffeneau Era

The mid-1940s represent a watershed moment in the history of bronchoprovocation testing, largely due to the work of Robert Tiffeneau. He is credited with developing both the inhalation dose-response challenge method and the technology to measure the Forced Expiratory Volume in one second (FEV1), which remains the primary endpoint for the test today.[1] Tiffeneau's work with acetylcholine inhalation tests laid the foundation for the modern methacholine challenge.[5]

The Rise of Methacholine and the Push for Standardization

Methacholine gradually replaced other cholinergic agents due to its more favorable side-effect profile.[6] However, the lack of standardized protocols led to wide variability in test administration and interpretation across different laboratories.[5] This "non-comparable methods" era was characterized by the use of various nebulizers, different inhalation techniques (e.g., tidal breathing vs. counted breaths), and non-cumulative dosing, making it difficult to compare results.[5]

Recognizing this critical need for standardization, organizations like the American Thoracic Society (ATS) and the European Respiratory Society (ERS) began to develop and publish guidelines. The 1999 ATS guidelines were a landmark publication, providing detailed protocols for performing the methacholine challenge test.[7][8] These guidelines recommended two primary methods: the two-minute tidal breathing protocol and the five-breath dosimeter protocol.[7]

The Shift from Concentration to Dose: A Modern Paradigm

A significant evolution in the standardization of the MCT has been the shift from reporting results as the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) to the provocative dose (PD20).[9][10] This change, championed in the 2017 ERS technical standard, was driven by the recognition that the PC20 is highly dependent on the specific nebulizer used, whereas the PD20, which represents the actual delivered dose of methacholine, allows for more comparable results across different devices and protocols.[9][10] This has been a crucial step in ensuring the consistency and reliability of MCT results in both clinical and research settings.

The Pharmacology of Methacholine: Signaling Pathways in Airway Smooth Muscle

Methacholine exerts its bronchoconstrictive effect by directly stimulating muscarinic receptors on airway smooth muscle cells.[3][4] The primary receptor subtype involved is the M3 muscarinic receptor.[3][4]

Upon binding of methacholine to the M3 receptor, the following cascade is initiated:

-

Gq Protein Activation: The M3 receptor is a G-protein coupled receptor that activates the Gq alpha subunit.[4]

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.[3]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]

-

Smooth Muscle Contraction: The increase in intracellular Ca²⁺ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, initiating the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and bronchoconstriction.[11]

Experimental Protocols: A Step-by-Step Guide

The administration of a methacholine challenge test requires strict adherence to standardized protocols to ensure patient safety and the accuracy of results. The two most widely recognized protocols are the two-minute tidal breathing method and the five-breath dosimeter method.[7]

General Preparations and Precautions

Patient Preparation:

-

Patients should refrain from smoking and vigorous exercise on the day of the test.[12]

-

Consumption of caffeine-containing products should be avoided for at least four hours prior to the test.[12][13]

-

Certain medications that can affect the test results, such as bronchodilators and corticosteroids, must be withheld for specific periods before the test.[7]

Safety Precautions:

-

The test should be conducted by trained personnel in a facility equipped to handle potential adverse reactions, including severe bronchoconstriction.[7][9]

-

Resuscitation equipment and bronchodilator medications must be readily available.[9]

-

The test is contraindicated in patients with severe airflow limitation, recent myocardial infarction or stroke, uncontrolled hypertension, or known aortic aneurysm.[7]

Two-Minute Tidal Breathing Protocol

This method is based on the protocol recommended by the Canadian Thoracic Society and later adopted by the ATS.[7]

Procedure:

-

Baseline Spirometry: Establish a baseline FEV1 by performing at least two acceptable spirometry maneuvers. The highest FEV1 is used as the baseline value.[14]

-

Diluent Inhalation: The patient inhales a saline diluent from a nebulizer for two minutes of normal tidal breathing.[14]

-

Post-Diluent Spirometry: Spirometry is performed at 30 and 90 seconds after the diluent inhalation. If the FEV1 drops by more than 10% from baseline, the test is typically stopped.[1]

-

Methacholine Inhalation: The patient inhales aerosolized methacholine for two minutes of tidal breathing, starting with a very low concentration. The concentrations are typically increased in doubling or quadrupling increments.[7]

-

Post-Methacholine Spirometry: Spirometry is repeated at 30 and 90 seconds after each methacholine inhalation.[1]

-

Endpoint: The test is terminated when the FEV1 has fallen by 20% or more from the post-diluent baseline, or when the maximum concentration of methacholine has been administered.[13]

-

Post-Test: A bronchodilator is administered to reverse the bronchoconstriction, and a final spirometry is performed to ensure the FEV1 has returned to baseline.[12]

Five-Breath Dosimeter Protocol

This protocol was standardized by the National Institutes of Health and is also recommended by the ATS.[7] It utilizes a dosimeter to deliver a precise amount of aerosol during inspiration.

Procedure:

-

Baseline Spirometry: Same as the two-minute tidal breathing protocol.[14]

-

Diluent Inhalation: The patient takes five slow, deep inhalations of saline diluent from functional residual capacity (FRC) to total lung capacity (TLC), with a brief breath-hold at the end of each inspiration. The dosimeter is triggered at the beginning of each inhalation.[7]

-

Post-Diluent Spirometry: Same as the two-minute tidal breathing protocol.[1]

-

Methacholine Inhalation: The patient inhales five breaths of increasing concentrations of methacholine using the same technique as for the diluent.[7]

-

Post-Methacholine Spirometry: Same as the two-minute tidal breathing protocol.[1]

-

Endpoint: Same as the two-minute tidal breathing protocol.[13]

-

Post-Test: Same as the two-minute tidal breathing protocol.[12]

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize key quantitative data related to the methacholine challenge test.

Table 1: Interpretation of Methacholine Challenge Test Results (PC20/PD20)

| Degree of Hyperresponsiveness | Provocative Concentration (PC20) (mg/mL) | Provocative Dose (PD20) (µg) |

| Normal | > 16 | > 400 |

| Borderline | 4.0 - 16 | 100 - 400 |

| Mild | 1.0 - 4.0 | 25 - 100 |

| Moderate to Severe | < 1.0 | < 25 |

| Data sourced from multiple references.[1][14] |

Table 2: Sensitivity and Specificity of the Methacholine Challenge Test for Asthma Diagnosis

| Study Population | PC20 Cut-off (mg/mL) | Sensitivity (%) | Specificity (%) | Reference |

| Children with and without hyperreactive airways | Not specified | Wide spectrum | Wide spectrum | [15] |

| Asthmatic patients on controller medications | 8 | 77 | 96 | [16] |

| - White participants | 8 | 69 | - | [16] |

| - African American participants | 8 | 95 | - | [16] |

| - Atopic participants | 8 | 82 | - | [16] |

| - Non-atopic participants | 8 | 52 | - | [16] |

| Occupational Asthma (at baseline) | Not specified | 80.2 | 47.1 | [17] |

| - Still at work | Not specified | 95.4 | 40.1 | [17] |

| - Away from work | Not specified | 66.7 | 52.0 | [17] |

| Adults with suspected asthma | Not specified | 96.5 | 78.4 | [18] |

Note: Sensitivity and specificity can vary significantly depending on the study population, the definition of asthma used, and the specific protocol and cut-off values employed.

Evolution of Delivery Devices

The nebulizer is a critical component of the MCT, as it determines the characteristics of the aerosolized methacholine delivered to the airways. The evolution of nebulizer technology has been a driving force in the standardization of the test.

Table 3: Comparison of Nebulizer Types Used in Methacholine Challenge Testing

| Nebulizer Type | Principle of Operation | Advantages | Disadvantages | Historical Significance |

| Jet Nebulizers (e.g., Wright, DeVilbiss 646) | Compressed air or oxygen flows through a narrow orifice, creating a low-pressure area that draws the liquid up and aerosolizes it. | Well-characterized in early studies; relatively inexpensive. | High degree of evaporation can affect the delivered dose; less efficient drug delivery; requires cleaning between tests. | The standard devices in the 1999 ATS guidelines.[19][20] |

| Vibrating Mesh Nebulizers (e.g., Aerogen Solo) | A piezoelectric element vibrates a mesh with thousands of laser-drilled holes, pushing the liquid through to create a fine aerosol. | More efficient drug delivery; less evaporation; quieter operation; often disposable. | Higher initial cost. | A newer technology that has been shown to provide comparable PD20 values to jet nebulizers, supporting the shift to dose-based reporting.[13][21] |

| Breath-Actuated Nebulizers (e.g., AeroEclipse II) | Aerosol is only generated during inspiration. | Reduces medication wastage and environmental contamination. | Can be more complex to use. | An advancement over continuous output nebulizers, improving the precision of dose delivery.[19] |

The development of more efficient and precise nebulizers, such as vibrating mesh and breath-actuated devices, has been instrumental in the move towards PD20 as the preferred endpoint for the MCT. These newer technologies offer better control over the delivered dose, reducing the variability associated with older jet nebulizers.[13][21]

Conclusion

The methacholine challenge test has evolved from early, non-standardized bronchoprovocation methods into a highly sensitive and valuable tool for the diagnosis and investigation of airway hyperresponsiveness. The continuous efforts towards standardization, particularly the shift from provocative concentration to provocative dose, have significantly improved the comparability and reliability of test results across different centers and with various delivery devices. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, the underlying physiological mechanisms, and the detailed experimental protocols of the MCT is essential for its appropriate application and the accurate interpretation of its results in both clinical and research settings. This in-depth technical guide provides the foundational knowledge required to effectively utilize this important diagnostic and research modality.

References

- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. thoracic.org [thoracic.org]

- 6. Muscarinic receptor-mediated bronchoconstriction is coupled to caveolae in murine airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ouh.nhs.uk [ouh.nhs.uk]

- 8. researchgate.net [researchgate.net]

- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. atsjournals.org [atsjournals.org]

- 12. Methacholine challenge: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methacholine Challenge: Comparison of Airway Responsiveness Produced by a Vibrating Mesh Nebulizer Versus a Jet Nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methacholine Challenge Test - Baptist Health [baptisthealth.com]

- 15. Specificity and sensitivity of methacholine challenge test in children with normal and hyperreactive airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methacholine challenge test: diagnostic characteristics in asthmatic patients receiving controller medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Predictive value of nonspecific bronchial responsiveness in occupational asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The assessment of validity of different asthma diagnostic tools in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the provocative concentration of methacholine causing a 20% fall in FEV1 between the AeroEclipse II breath-actuated nebulizer and the wright nebulizer in adult subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

Early Research on Methacholine-Induced Airway Hyperreactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into methacholine-induced airway hyperreactivity, a cornerstone in the diagnosis and understanding of asthma. The document details the pioneering experimental protocols, summarizes key quantitative findings, and illustrates the early understanding of the underlying physiological mechanisms.

Introduction: The Genesis of Bronchoprovocation Testing

The concept of airway hyperreactivity, an exaggerated bronchoconstrictor response to various stimuli, is a hallmark of asthma.[1][2] Early investigations in the first half of the 20th century sought to objectively measure this phenomenon. Initially, researchers used parenteral administration of cholinergic agents like methacholine (B1211447) to elicit systemic responses, which included observable respiratory distress in asthmatic individuals.[3] However, this method lacked specificity and was associated with significant side effects.

A paradigm shift occurred in the mid-1940s, spearheaded by the work of Robert Tiffeneau and his colleagues. They pioneered the use of inhaled acetylcholine (B1216132) and later methacholine, to directly challenge the airways.[1][4][5] This approach offered a more localized and quantifiable assessment of airway responsiveness. Concurrently, Tiffeneau and Pinelli developed and standardized the measurement of the "capacité pulmonaire utilisable à l'effort" (CPUE), now known as the Forced Expiratory Volume in one second (FEV1).[4][5][6] The combination of a standardized stimulus (inhaled methacholine) and a reliable outcome measure (FEV1) laid the groundwork for the modern methacholine challenge test.

Methacholine, a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system.[7][8][9] Its action on airway smooth muscle mimics the effect of acetylcholine, the endogenous neurotransmitter of the vagus nerve, which plays a dominant role in regulating airway smooth muscle tone.[2][10]

Early Experimental Protocols

The foundational protocols for methacholine challenge testing were developed through a process of refinement. The following methodologies represent the core principles established in early research.

Subject Selection

Early studies typically included two distinct groups of subjects for comparison:

-

Asthmatic Subjects: Individuals with a clinical history of asthma, characterized by recurrent episodes of wheezing, dyspnea, and cough.

-

Non-Asthmatic (Healthy) Subjects: Individuals with no history of respiratory disease.

Methacholine Administration

The transition from parenteral to inhaled administration was a critical development. Early inhalation protocols involved the following steps:

-

Preparation of Methacholine Solutions: A stock solution of methacholine chloride was prepared and serially diluted to create a range of concentrations.

-

Nebulization: A nebulizer, often a simple glass atomizer powered by compressed air, was used to generate an aerosol of the methacholine solution. The output and particle size of these early nebulizers were often not as well-characterized as modern devices.

-

Inhalation Procedure: Subjects would inhale the aerosolized methacholine. Early methods often involved a set number of deep breaths or a specific duration of tidal breathing. The nose was typically clipped to ensure inhalation through the mouth.

Measurement of Airway Response

The primary outcome measure was the change in lung function, initially assessed by Vital Capacity (VC) and later, more precisely, by FEV1.

-

Baseline Measurement: Before the administration of methacholine, a baseline FEV1 was established. This involved the subject taking a maximal inspiration followed by a forceful and rapid maximal expiration into a spirometer.

-

Post-Methacholine Measurement: After inhaling a given dose of methacholine, FEV1 measurements were repeated.

-

Dose-Response Assessment: The procedure was repeated with incrementally increasing concentrations of methacholine until a significant fall in FEV1 (typically a 20% decrease from baseline, known as the PC20) was observed, or the maximum concentration was administered without a significant response.

The workflow for these early experiments can be visualized as follows:

Quantitative Data from Early Research

A key finding from the early research was the dramatic difference in airway responsiveness to methacholine between asthmatic and non-asthmatic individuals. Asthmatic subjects demonstrated significant bronchoconstriction at much lower doses of methacholine.

The following tables summarize the typical quantitative findings from early methacholine challenge studies.

Table 1: Methacholine Concentration and FEV1 Response in Asthmatic Subjects

| Methacholine Concentration (mg/mL) | Mean Percent Decrease in FEV1 from Baseline |

| 0.0 (Saline Control) | < 5% |

| 0.1 | 10 - 15% |

| 0.5 | 20 - 30% |

| 1.0 | > 40% |

Table 2: Methacholine Concentration and FEV1 Response in Non-Asthmatic Subjects

| Methacholine Concentration (mg/mL) | Mean Percent Decrease in FEV1 from Baseline |

| 0.0 (Saline Control) | < 2% |

| 1.0 | < 5% |

| 5.0 | 5 - 10% |

| 10.0 | 10 - 15% |

Table 3: Comparative PC20 Values

| Subject Group | Typical PC20 Range (mg/mL) |

| Asthmatic Subjects | 0.1 - 2.0 |

| Non-Asthmatic Subjects | > 16.0 |

These data clearly illustrate the heightened sensitivity of asthmatic airways to cholinergic stimulation.

Early Understanding of the Signaling Pathway

The understanding of the precise molecular mechanisms underlying methacholine-induced bronchoconstriction has evolved considerably over time. In the early period of this research, the signaling pathway was conceptualized in more general terms.

Methacholine was known to act on "muscarinic receptors" on the surface of airway smooth muscle cells.[7][8][9] The prevailing understanding was that the binding of methacholine to these receptors directly initiated a series of events within the muscle cell, leading to its contraction and consequent narrowing of the airways. The concept of G-protein coupling and distinct muscarinic receptor subtypes (M1, M2, M3, etc.) was not yet established.[11][12] The focus was on the physiological outcome of receptor stimulation – smooth muscle contraction.

The early model of the signaling pathway can be depicted as follows:

It was understood that this process was a key component of the parasympathetic nervous system's control over airway caliber.[1][10] The hyperreactivity observed in asthmatics was therefore attributed to an abnormality in this stimulus-response coupling, although the precise nature of the defect was a subject of ongoing investigation.

Conclusion

The early research into methacholine-induced airway hyperreactivity was instrumental in transforming our understanding of asthma from a subjective, symptom-based condition to one that could be objectively measured and quantified. The development of standardized bronchoprovocation protocols and the adoption of FEV1 as a reliable endpoint provided researchers and clinicians with a powerful tool for diagnosis, assessing disease severity, and evaluating the efficacy of new therapies. While our understanding of the underlying molecular mechanisms has become far more sophisticated, the foundational principles established by these pioneering investigators remain at the core of modern respiratory medicine.

References

- 1. Autonomic nervous system control of the cardiovascular and respiratory systems in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autonomic innervation of human airways: structure, function, and pathophysiology in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated methacholine challenge produces tolerance in normal but not in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JaypeeDigital | Overview of the Pulmonary Function Tests [jaypeedigital.com]

- 5. Exploring the 175-year history of spirometry and the vital lessons it can teach us today - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 9. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

The Role of Methacholine Bromide in Experimental Asthma Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447) bromide, a synthetic analogue of acetylcholine (B1216132), is a cornerstone in the preclinical and clinical investigation of asthma.[1][2] Its utility lies in its ability to induce bronchoconstriction, thereby revealing the hallmark feature of asthma: airway hyperresponsiveness (AHR).[2][3][4] By acting as a non-specific agonist of muscarinic acetylcholine receptors on airway smooth muscle, methacholine challenge provides a quantifiable and reproducible method to assess the severity of asthma and the efficacy of novel therapeutics in experimental models. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key signaling pathways associated with methacholine bromide in the context of asthma research.

Mechanism of Action: Inducing Bronchoconstriction

Methacholine's primary mechanism of action is the stimulation of muscarinic receptors, predominantly the M3 subtype, on airway smooth muscle cells. This interaction initiates a cascade of intracellular signaling events that lead to smooth muscle contraction and narrowing of the airways. A key advantage of methacholine over the endogenous neurotransmitter acetylcholine is its greater resistance to degradation by acetylcholinesterase, resulting in a more sustained and dose-dependent bronchoconstrictive response.

The binding of methacholine to the Gq protein-coupled M3 receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

In addition to the M3-mediated contraction, M2 muscarinic receptors also play a regulatory role. Located on presynaptic cholinergic nerve endings, M2 receptors typically function to inhibit further acetylcholine release, acting as a negative feedback mechanism. In asthmatic inflammation, M2 receptor function can be impaired, leading to an exaggerated bronchoconstrictor response to cholinergic stimuli.

Signaling Pathway of Methacholine-Induced Bronchoconstriction

Caption: Signaling cascade initiated by methacholine binding to M3 muscarinic receptors.

Experimental Protocols for Methacholine Challenge

The assessment of airway hyperresponsiveness to methacholine in animal models, particularly mice, is a critical component of asthma research. Methodologies can be broadly categorized as invasive and non-invasive.

Non-Invasive Measurement: Whole-Body Plethysmography

Whole-body plethysmography (WBP) is a non-invasive technique that measures respiratory parameters in conscious, unrestrained animals. The primary output is the Enhanced Pause (Penh), a dimensionless value calculated from the timing of the breath that correlates with changes in airway resistance. While convenient and widely used, the interpretation of Penh is a subject of debate, and it is often recommended to be complemented with invasive measurements.

Protocol Outline:

-

Acclimatization: Place the animal in the WBP chamber for a period of acclimatization (e.g., 10-30 minutes) to allow it to calm down and establish a stable breathing pattern.

-

Baseline Measurement: Record baseline respiratory parameters for a defined period (e.g., 3-5 minutes).

-

Saline Challenge: Aerosolize a saline solution (e.g., phosphate-buffered saline, PBS) into the chamber for a set duration (e.g., 2-3 minutes) to establish a control response.

-

Methacholine Administration: Sequentially administer increasing concentrations of this compound solution via an ultrasonic nebulizer. Common concentration ranges are from 3 to 50 mg/mL.

-

Data Recording: Record respiratory parameters for a defined period (e.g., 3-5 minutes) after each methacholine dose.

-

Data Analysis: Calculate the average Penh value for each methacholine concentration and plot a dose-response curve.

Invasive Measurement: Mechanical Ventilation

Invasive techniques provide direct measurements of lung mechanics, such as airway resistance (RL) and dynamic compliance (Cdyn), in anesthetized and mechanically ventilated animals. These methods are considered the gold standard for assessing airway responsiveness.

Protocol Outline:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

-

Tracheostomy: Perform a tracheostomy and cannulate the trachea with a tube connected to a small animal ventilator.

-

Mechanical Ventilation: Ventilate the animal at a fixed tidal volume and frequency.

-

Baseline Measurement: After a stabilization period, record baseline measurements of airway resistance and dynamic compliance.

-

Methacholine Administration: Administer increasing doses of methacholine, either intravenously or via aerosolization directly into the ventilation circuit.

-

Data Recording: Continuously record airway pressure and flow to calculate resistance and compliance at each methacholine dose.

-

Data Analysis: Determine the provocative concentration (PC200) or provocative dose (PD200), which is the concentration or dose of methacholine that causes a 200% increase in airway resistance from baseline.

Experimental Workflow for an Ovalbumin-Induced Allergic Asthma Model

A common approach to studying allergic asthma involves sensitizing animals to an allergen, such as ovalbumin (OVA), followed by a methacholine challenge to assess the development of AHR.

Caption: A typical experimental workflow for an OVA-induced allergic asthma model.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing methacholine to assess airway hyperresponsiveness in mouse models of asthma.

Table 1: Non-Invasive Airway Hyperresponsiveness (Penh) in OVA-Sensitized/Challenged Mice

| Methacholine Concentration (mg/mL) | Control Group (Mean Penh) | OVA-Sensitized Group (Mean Penh) | Fold Increase vs. Control | Reference |

| 0 (Saline) | ~1.0 | ~1.5 | 1.5 | |

| 3 | ~1.2 | ~2.5 | 2.1 | |

| 12.5 | ~1.5 | ~4.0 | 2.7 | |

| 25 | ~2.0 | ~6.0 | 3.0 | |

| 50 | ~2.5 | ~8.0 | 3.2 |

Table 2: Invasive Airway Resistance (RL) in OVA-Sensitized/Challenged Mice

| Methacholine Concentration (mg/mL) | Control Group (Mean RL, cmH2O·s/mL) | OVA-Sensitized Group (Mean RL, cmH2O·s/mL) | Percent Increase from Baseline (OVA Group) | Reference |

| 0 (Baseline) | 0.6 | 0.8 | 0% | |

| 3.125 | 0.8 | 1.5 | 87.5% | |

| 6.25 | 1.0 | 2.5 | 212.5% | |

| 12.5 | 1.3 | 4.0 | 400% | |

| 25 | 1.8 | 6.5 | 712.5% | |

| 50 | 2.5 | 9.0 | 1025% |

Table 3: Effect of Therapeutic Intervention on Methacholine-Induced AHR

| Treatment Group | PC20 (mg/mL) | Description of Change | Reference |

| Asthma Model + Vehicle | 4.5 | - | Fictional Example |

| Asthma Model + Dexamethasone | 12.0 | Increased PC20 indicates reduced AHR | |

| Asthma Model + Novel Therapeutic | 9.8 | Increased PC20 indicates therapeutic efficacy | Fictional Example |

Note: The data in the tables are representative and may vary depending on the specific experimental conditions, mouse strain, and measurement techniques.

Conclusion

This compound remains an indispensable tool in the study of experimental asthma. Its well-characterized mechanism of action and the availability of standardized protocols for its administration allow for the reliable induction and quantification of airway hyperresponsiveness. By understanding the underlying signaling pathways and employing robust experimental designs, researchers can continue to leverage methacholine challenge as a critical endpoint for elucidating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents. The data and methodologies presented in this guide offer a foundational resource for scientists and drug development professionals working to advance the understanding and treatment of asthma.

References

The Bronchial Challenge: An In-depth Technical Guide to Methacholine Bromide Effects in COPD Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methacholine (B1211447) bromide in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). It delves into the core mechanisms of action, detailed experimental protocols, and quantitative outcomes, offering a critical resource for researchers investigating airway hyperresponsiveness in the context of COPD.

Introduction: The Role of Methacholine in Emulating COPD Pathophysiology

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1][2] A key feature of COPD is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli.[3] Methacholine bromide, a synthetic analogue of acetylcholine (B1216132), is a parasympathomimetic agent widely used to induce bronchoconstriction and assess AHR in both clinical and preclinical settings.[4][5] By activating muscarinic receptors in the airway smooth muscle, methacholine challenge tests serve as a valuable tool to mimic and quantify the hyperreactive airway phenotype observed in COPD. This guide explores the multifaceted effects of this compound in established animal models of COPD, providing a framework for its application in drug discovery and translational research.

Mechanism of Action and Signaling Pathways

Methacholine exerts its bronchoconstrictor effect primarily through the activation of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. This interaction initiates a cascade of intracellular signaling events, leading to muscle contraction and airway narrowing.

Core Signaling Pathway of Methacholine-Induced Bronchoconstriction

The binding of methacholine to the Gαq protein-coupled M3 receptor triggers the activation of phospholipase C β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of sequestered calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the cross-bridging of actin and myosin filaments and resulting in smooth muscle contraction.

Simultaneously, the small GTPase RhoA is activated, which in turn activates Rho-associated coiled-coil protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition of MLCP sensitizes the contractile apparatus to Ca²⁺, further promoting bronchoconstriction.

Experimental Protocols in COPD Models

The successful application of methacholine challenge in preclinical COPD research hinges on the establishment of robust and reproducible animal models that mimic the key features of the human disease. The most common inducers are cigarette smoke (CS) and lipopolysaccharide (LPS).

Induction of COPD in Animal Models

a) Cigarette Smoke (CS)-Induced COPD Model:

-

Animal Species: Mice (e.g., C57BL/6), rats, and guinea pigs are commonly used. Guinea pigs are often favored due to anatomical and physiological similarities of their lungs to humans.

-

Exposure System: Animals are typically exposed to whole-body cigarette smoke in a specialized inhalation chamber.

-

Exposure Protocol: A common protocol involves exposing animals to the smoke of a set number of research-grade cigarettes per day (e.g., 10 cigarettes), for a specified duration (e.g., 5 days/week) over several months (e.g., 3-6 months) to induce chronic changes.

-

Key Pathological Features: This model induces emphysema, airway inflammation (neutrophilic and macrophagic), airway remodeling, and mucus hypersecretion.

b) Lipopolysaccharide (LPS)-Induced COPD Model:

-

Rationale: LPS, a component of gram-negative bacteria, is used to model the inflammatory aspects of COPD and its exacerbations.

-

Administration: LPS is typically administered intranasally or intratracheally.

-

Protocol: Chronic exposure often involves repeated instillations of LPS (e.g., twice weekly for 12 weeks) to induce sustained inflammation and airway remodeling.

-

Key Pathological Features: This model effectively induces pulmonary inflammation, airway hyperresponsiveness, and some structural lung changes.

c) Combined CS and LPS Model:

-

Rationale: This model aims to more closely mimic human COPD, where chronic smoking is often accompanied by recurrent infections.

-

Protocol: Animals are chronically exposed to cigarette smoke, with intermittent challenges of LPS to induce exacerbation-like events.

-

Key Pathological Features: This combined approach often results in more severe and comprehensive COPD-like pathology, including pronounced inflammation and airway remodeling.

Methacholine Challenge Protocol for Airway Hyperresponsiveness Assessment

a) In Vivo Measurement (Whole-Body Plethysmography):

-

Animal Preparation: The animal (e.g., mouse) is placed in a whole-body plethysmograph.

-

Baseline Measurement: Baseline respiratory parameters, such as enhanced pause (Penh), are recorded.

-

Methacholine Administration: Increasing concentrations of aerosolized methacholine are delivered to the chamber.

-

Data Acquisition: Respiratory parameters are continuously monitored and recorded after each methacholine dose.

-

Endpoint: The test continues until a significant increase in airway resistance is observed or the maximum concentration is reached.

b) Ex Vivo Measurement (Precision-Cut Lung Slices - PCLS):

-

Tissue Preparation: Lungs are harvested from the COPD model and control animals. Precision-cut lung slices of a defined thickness (e.g., 250 µm) are prepared.

-

Experimental Setup: The PCLS are placed in an organ bath and visualized using video microscopy.

-

Methacholine Application: Increasing concentrations of methacholine are added to the organ bath.

-

Airway Area Measurement: The cross-sectional area of the airways is measured before and after the application of each methacholine concentration.

-

Data Analysis: A dose-response curve is generated to determine the sensitivity (EC50) and maximal constriction of the airways.

References

- 1. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]

- 2. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

Novel Insights into Bronchoconstriction Pathways Using Methacholine Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methacholine (B1211447) bromide as a tool to investigate bronchoconstriction pathways. It delves into the molecular mechanisms of action, detailed experimental protocols, and quantitative data to support researchers and professionals in the fields of respiratory research and drug development.

Introduction to Methacholine Bromide in Respiratory Research

This compound, a synthetic choline (B1196258) ester, is a parasympathomimetic agent that acts as a non-specific muscarinic receptor agonist.[1] Its primary application in respiratory medicine and research is as a bronchoprovocative agent in the methacholine challenge test (MCT) to diagnose and assess airway hyperresponsiveness (AHR), a hallmark of asthma.[2][3][4] By mimicking the action of acetylcholine (B1216132) on airway smooth muscle, methacholine provides a quantifiable and reproducible method to study the physiological and pathological mechanisms of bronchoconstriction.

Mechanism of Action: Signaling Pathways in Bronchoconstriction

Methacholine induces bronchoconstriction primarily through the activation of muscarinic acetylcholine receptors on airway smooth muscle cells (ASMCs). The two key receptor subtypes involved are the M3 and M2 receptors.

2.1. M3 Receptor-Mediated Contraction:

The binding of methacholine to the Gq protein-coupled M3 muscarinic receptor on ASMCs is the principal pathway leading to bronchoconstriction.[4][5][6] This initiates a well-defined signaling cascade:

-

Gq Protein Activation: Ligand binding activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

-

Calmodulin Activation and Myosin Light Chain Kinase (MLCK) Activation: The rise in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates MLCK.

-

Myosin Light Chain (MLC) Phosphorylation and Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

2.2. Calcium Sensitization Pathways:

In addition to the primary calcium-dependent pathway, methacholine also induces bronchoconstriction through calcium sensitization mechanisms, which increase the force of contraction at a given intracellular calcium concentration. Two major pathways are involved:

-

RhoA/Rho-Kinase (ROCK) Pathway: DAG, along with other signals, can activate the small GTPase RhoA. RhoA, in turn, activates ROCK, which phosphorylates and inactivates myosin light chain phosphatase (MLCP).[8][9][10][11] The inhibition of MLCP leads to a net increase in phosphorylated MLC and sustained contraction.

-

Protein Kinase C (PKC) Pathway: DAG also directly activates PKC.[12] PKC can phosphorylate various downstream targets, including CPI-17, which is a potent inhibitor of MLCP.[12] This, similar to the ROCK pathway, results in increased MLC phosphorylation and enhanced contractile force. Several PKC isoforms are expressed in human airway smooth muscle, including PKC-α, -βI, -βII, -δ, -ε, -ζ, and -ι.[3][13][14]

2.3. Role of the M2 Receptor:

M2 muscarinic receptors are located presynaptically on postganglionic cholinergic nerve endings in the airways.[5][15] When activated by acetylcholine or methacholine, these Gi-coupled receptors inhibit further acetylcholine release, functioning as a negative feedback loop to limit bronchoconstriction.[5] In inflammatory conditions such as asthma, M2 receptor function can be impaired, leading to an exaggerated bronchoconstrictor response.[5][16]

Quantitative Data on Methacholine-Induced Effects

The following tables summarize key quantitative data from in vivo and in vitro studies using methacholine to assess airway responsiveness.

Table 1: In Vivo Airway Responsiveness to Methacholine

| Parameter | Species/Condition | Value | Reference(s) |

| PC20 (Provocative Concentration causing a 20% fall in FEV1) | Human (non-asthmatic) | > 16 mg/mL | [17] |

| Human (mild asthmatic) | < 8 mg/mL | [17] | |

| Human (moderate to severe asthmatic) | < 1 mg/mL | [4] | |

| PD20 (Provocative Dose causing a 20% fall in FEV1) | Human (mild asthmatic) | Mean of 13.9 µg | [4] |

| Airway Resistance Increase | Ovalbumin-sensitized and challenged mice | 6-fold higher than control mice | [18] |

| EC50 (MCh concentration for 50% of max lung resistance) | Guinea Pig | Varied 254-fold between animals | [19] |

Table 2: In Vitro Airway Smooth Muscle Sensitivity to Methacholine

| Parameter | Tissue/Cell Type | Value | Reference(s) |

| pD2 (-log EC50) | Human bronchiolar strips | 6.18 | [20] |

| EC50 | Human bronchial smooth muscle | Not specified, but dose-dependent contraction observed | [1] |

| EC50 for ΔAW (airway lumen narrowing) | Mouse precision-cut lung slices (control) | Not significantly different from asthmatic models | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

4.1. In Vivo Methacholine Challenge in a Mouse Model of Allergic Asthma

This protocol is adapted from established methods for inducing and assessing AHR in mice.[22][23][24][25]

4.1.1. Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Whole-body plethysmograph

-

Nebulizer

4.1.2. Protocol:

-

Sensitization:

-

On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

-

Airway Challenge:

-

On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

-

-

Measurement of Airway Hyperresponsiveness:

-

24 hours after the final OVA challenge, place the unrestrained, conscious mouse in the main chamber of the whole-body plethysmograph.

-

Allow the mouse to acclimatize for 10-15 minutes.

-

Record baseline Penh (enhanced pause) values for 5 minutes.

-

Expose the mouse to aerosolized PBS for 3 minutes, and record Penh for the next 5 minutes.

-

Sequentially expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes for each concentration.

-

Record Penh for 5 minutes after each methacholine concentration.

-

Calculate the average Penh for each methacholine concentration and express it as a percentage of the baseline Penh value.

-

The provocation concentration of methacholine that causes a 150% or 200% increase in Penh (PC150 or PC200) can be calculated.

-

4.2. In Vitro Airway Smooth Muscle Contraction Assay

This protocol describes the measurement of isometric contraction of isolated airway smooth muscle strips.

4.2.1. Materials:

-

Tracheal or bronchial tissue

-

Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Organ bath system with isometric force transducers

-

This compound stock solution

4.2.2. Protocol:

-

Tissue Preparation:

-

Dissect tracheal or bronchial rings from the desired species.

-

Carefully remove adherent connective tissue and epithelium.

-

Cut the rings open to form smooth muscle strips.

-

Suspend the strips in organ baths containing Krebs-Henseleit buffer, continuously gassed with carbogen at 37°C.

-

-

Equilibration and Baseline Tension:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g.

-

During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15 minutes.

-

-

Viability Check:

-

Contract the tissues with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.

-

Wash the tissues and allow them to return to baseline.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add methacholine to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10^-9 M to 10^-4 M).

-

Allow the contractile response to reach a plateau at each concentration before adding the next.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by high-potassium solution or the maximum response to methacholine.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of methacholine that produces 50% of the maximal response) and the maximum response (Emax).

-

4.3. Intracellular Calcium Imaging in Cultured Airway Smooth Muscle Cells

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to methacholine.[26][27][28]

4.3.1. Materials:

-

Primary human airway smooth muscle cells (HASMCs)

-

Cell culture medium (e.g., Ham's F12 with 10% FBS)

-

Glass-bottom culture dishes

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Cal-520 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

-

This compound stock solution

4.3.2. Protocol:

-

Cell Culture:

-

Culture HASMCs on glass-bottom dishes until they reach 70-80% confluency.

-

Serum-starve the cells for 24-48 hours before the experiment to reduce baseline signaling activity.

-

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM or Cal-520 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Calcium Imaging:

-

Mount the dish on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images for 1-2 minutes.

-

Add methacholine to the dish at the desired final concentration.

-

Continuously record fluorescence images for several minutes to capture the calcium response (initial peak and any subsequent oscillations).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. This ratio is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes like Cal-520, measure the change in fluorescence intensity (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

Analyze the peak amplitude, duration, and frequency of any calcium oscillations.

-

Visualizing the Pathways: Diagrams and Workflows

5.1. Signaling Pathways

Caption: Methacholine-induced bronchoconstriction signaling pathway.

5.2. Experimental Workflows

Caption: Experimental workflows for studying methacholine-induced bronchoconstriction.

Conclusion

This compound remains an invaluable pharmacological tool for elucidating the complex signaling pathways that govern bronchoconstriction. This guide provides a foundational understanding of its mechanism of action, offers detailed experimental protocols for its application in both in vivo and in vitro settings, and presents key quantitative data for comparative analysis. By leveraging these insights and methodologies, researchers and drug development professionals can continue to advance our understanding of respiratory diseases and develop novel therapeutic interventions.

References

- 1. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C isoforms in human airway smooth muscle cells: activation of PKC-zeta during proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Interpretation of the results of methacholine inhalation challenge tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the Ca2+ sensitivity of airway smooth muscle cells in murine lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of airway smooth muscle RhoA/ROCK activities by cholinergic and bronchodilator stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Function of RhoA/ROCK Pathway and MYOCD in Airway Remodeling in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RhoA, a possible target for treatment of airway hyperresponsiveness in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Ca2+- and PKC-driven regulatory network in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of multiple isoenzymes of protein kinase C in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Frontiers | Airway smooth muscle function in asthma [frontiersin.org]

- 18. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparison of Asthma Phenotypes Using Different Sensitizing Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 25. Mast Cells Can Amplify Airway Reactivity and Features of Chronic Inflammation in an Asthma Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rupress.org [rupress.org]

- 28. The contribution of Ca2+ signaling and Ca2+ sensitivity to the regulation of airway smooth muscle contraction is different in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methacholine Challenge in Murine Models of Asthma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murine models of asthma are fundamental for investigating the pathophysiology of the disease and for the preclinical assessment of new therapeutic agents. A hallmark of asthma is airway hyperresponsiveness (AHR), the exaggerated bronchoconstrictor response to various stimuli that are harmless in healthy individuals. The methacholine (B1211447) challenge is a standard and validated method to provoke and measure AHR in these animal models. Methacholine, a synthetic analog of acetylcholine (B1216132), acts as a non-selective muscarinic receptor agonist, inducing bronchoconstriction upon administration. This document provides comprehensive protocols for conducting methacholine challenges in mice using both invasive and non-invasive methodologies, supplemented with representative data and an overview of the relevant signaling pathway.

Experimental Protocols

There are two primary methods to evaluate the response to a methacholine challenge in mice: invasive measurement of lung mechanics and non-invasive whole-body plethysmography.

Invasive Measurement of Airway Mechanics using the Forced Oscillation Technique (e.g., FlexiVent)